molecular formula C18H18F3NO4S B2921099 3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide CAS No. 1351621-51-6

3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Cat. No.: B2921099
CAS No.: 1351621-51-6
M. Wt: 401.4
InChI Key: ULLGAPSWKAETFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a synthetic organic compound provided for research use only. This chemical features a propanamide core substituted with a benzenesulfonyl group and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety. The structure incorporates both sulfonyl and carboxamide functional groups, which are commonly found in compounds with biological activity, making it a valuable intermediate for medicinal chemistry and drug discovery research. While the specific biological profile of this compound is not fully detailed in the literature, its structure shares a close resemblance to a class of molecules known to inhibit enzymes like pyruvate dehydrogenase kinase (PDHK) . Compounds with the 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide group have been investigated as potent PDHK inhibitors, which play a role in cellular metabolism and are a target for conditions like metabolic diseases . This suggests potential research applications in studying metabolic pathways and energy homeostasis. Furthermore, the benzenesulfonyl group is a common pharmacophore in pharmaceuticals, indicating this compound's utility in developing enzyme inhibitors or receptor modulators. Researchers can use this high-quality building block to explore new chemical space in biochemistry and pharmacology.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c19-18(20,21)17(24,14-7-3-1-4-8-14)13-22-16(23)11-12-27(25,26)15-9-5-2-6-10-15/h1-10,24H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLGAPSWKAETFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The benzenesulfonyl group can be introduced through the reaction of benzene with sulfur trioxide and oleum, followed by neutralization with a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a catalyst.

    Formation of the Hydroxyphenyl Intermediate: The hydroxyphenyl group can be introduced through the hydroxylation of a phenyl ring using reagents like hydrogen peroxide in the presence of a catalyst.

    Coupling Reactions: The final step involves coupling the benzenesulfonyl intermediate with the trifluoromethyl and hydroxyphenyl intermediates under specific reaction conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 compares the target compound with structurally related molecules from the evidence.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
3-(Benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide Not explicitly provided Estimated ~450 Benzenesulfonyl, trifluoromethyl, hydroxyl, amide High lipophilicity (CF₃), potential metabolic stability -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 Thiazole, oxadiazole, sulfanyl, amide Heterocyclic moieties may enhance binding to biological targets
L-755,507 C₃₀H₄₀N₄O₆S 584.73 Benzenesulfonamide, hydroxyphenoxypropyl, amide Larger molecular size; hydroxyl group improves solubility
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide C₂₁H₁₈N₂OS 346.45 Benzothiazole, phenyl, amide Planar benzothiazole ring may influence π-π stacking interactions
N-(3-Hydroxyphenyl)-3-phenoxypropanamide C₁₅H₁₅NO₃ 257.28 Phenoxy, hydroxyl, amide Simpler structure; phenoxy group increases hydrophobicity

Physicochemical Properties

  • Melting Points: Compounds 7c–7f () exhibit melting points of 134–178°C, influenced by hydrogen bonding and crystallinity. The target compound’s trifluoromethyl group may lower its melting point compared to non-fluorinated analogs due to reduced symmetry .
  • Solubility : The hydroxyl group in L-755,507 () enhances aqueous solubility compared to the target compound’s trifluoro group, which prioritizes lipid membrane permeability .
  • Lipophilicity: The trifluoromethyl group in the target compound likely increases logP compared to N-(3-hydroxyphenyl)-3-phenoxypropanamide (), which lacks strong hydrophobic substituents .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Benzenesulfonyl groups exhibit characteristic S=O stretching at ~1150–1300 cm⁻¹, while amide C=O stretches appear near 1650 cm⁻¹. Thiazole-containing compounds () show additional N-H stretches at ~3300 cm⁻¹ .
  • NMR: The trifluoromethyl group in the target compound would produce a distinct ¹⁹F NMR signal. In contrast, L-755,507’s hydroxyphenoxypropyl chain would show hydroxyl proton resonance at ~5 ppm in ¹H NMR .

Biological Activity

3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide, also referred to as ZM 226600, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F3NO4S, with a molecular weight of 373.35 g/mol. The structure features a benzenesulfonyl group and a trifluorinated alcohol moiety, which contribute to its unique biological properties.

Anesthetic Properties

Research has indicated that compounds similar to this compound exhibit significant anesthetic activity. For instance, studies have shown that related compounds can reduce the minimum alveolar concentration (MAC) of isoflurane without notable cardiovascular side effects. This suggests a potential for use in general anesthesia with minimized hemodynamic impact .

Anticonvulsant Activity

In addition to anesthetic properties, this compound has demonstrated anticonvulsant activity. In animal models, it has been effective against maximal electroshock (MES) and subcutaneous metrazol (scMET) seizures. The therapeutic index for MES activity was reported to be around 10, indicating a favorable safety profile at effective doses .

The mechanism through which these compounds exert their effects appears to involve modulation of GABA(A) receptor activity. For example, one study noted that at therapeutic concentrations, the compound enhanced GABA(A) currents in hippocampal neurons . However, further mechanistic studies are needed to fully elucidate the pathways involved.

Case Studies and Research Findings

StudyFindings
Study on Anesthetic Effects Demonstrated that related compounds significantly reduced MAC of isoflurane with no adverse cardiovascular effects .
Anticonvulsant Efficacy Reported effective seizure control in animal models with a therapeutic index of 10 for MES activity .
GABA(A) Modulation Enhanced GABA(A) current in neuronal cultures at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.